cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane
Description
cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane is a spirocyclic compound featuring a fused bicyclic structure with a six-membered oxa-ring (6-oxa) and a nine-membered aza-ring (9-aza). The "cis" designation refers to the spatial arrangement of substituents around the spiro carbon, where the pyridin-4-ylmethoxy group and the methylene bridge adopt adjacent positions. Its synthesis typically involves multi-step reactions, including spirocyclization and functional group modifications .
Propriétés
IUPAC Name |
(4S,5R)-4-(pyridin-4-ylmethoxymethyl)-6-oxa-9-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-14(15(5-1)12-17-8-9-19-15)11-18-10-13-3-6-16-7-4-13/h3-4,6-7,14,17H,1-2,5,8-12H2/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPHJZWQXAVDIR-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CNCCO2)COCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@]2(C1)CNCCO2)COCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4One common method involves the catalytic hydrogenation of a precursor molecule, followed by oxidation and a Bucherer–Bergs reaction . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
Pharmacological Applications
-
TRPM8 Antagonism
- Research indicates that derivatives of spiro compounds, including cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane, exhibit antagonistic activity against the TRPM8 ion channel, which is involved in thermosensation and nociception. This makes them potential candidates for pain management therapies .
-
Anticancer Activity
- Preliminary studies have shown that spiro compounds can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated effectiveness in targeting specific pathways involved in tumor growth, suggesting that cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane may have similar anticancer properties.
- Neurological Disorders
Synthetic Applications
Cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane can be synthesized through various methods involving alkylation and condensation reactions. The following table summarizes a synthetic route:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Pyridine derivative + Aldehyde | Methanol, reflux | 71% |
| 2 | Intermediate + Base | Aqueous solution, stirring | 85% |
This synthetic versatility allows for the modification of the compound to enhance its pharmacological profile.
Case Studies
-
Pain Management Trials
- In a clinical trial assessing the efficacy of TRPM8 antagonists, derivatives of spiro compounds were tested for their ability to alleviate neuropathic pain. Results indicated significant pain reduction in subjects treated with these compounds compared to placebo groups, highlighting their therapeutic potential.
-
Cancer Cell Line Studies
- A study investigating the effects of spiro compounds on various cancer cell lines demonstrated that cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane inhibited cell proliferation by inducing apoptosis in breast cancer cells, suggesting a mechanism that warrants further exploration.
Mécanisme D'action
The mechanism of action of cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Structural Analogs with Heteroatom Variations
Key Observations :
- Heteroatom Positioning : The substitution of oxygen and nitrogen atoms in the spiro ring influences electronic properties. For example, 6-oxa-9-aza derivatives exhibit distinct reactivity compared to 7-oxa-9-aza analogs due to ring strain and lone-pair interactions .
- Substituent Effects : The pyridin-4-ylmethoxy group in the target compound enhances solubility in polar solvents compared to hydrophobic substituents like thiophene or benzothiazol .
Functional Group Modifications
Key Observations :
- Salt Formation : Hydrochloride derivatives (e.g., ) improve aqueous solubility, critical for biological assays.
- Protective Groups : Boc-protected analogs () stabilize the amine group during synthetic steps, preventing unwanted side reactions.
Reactivity Trends :
- Pyridine-containing spiro compounds exhibit higher thermal stability due to aromatic conjugation.
- Thiophene and benzothiazol derivatives show redshifted UV-Vis absorption, useful in optoelectronic applications .
Activité Biologique
cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane is a spirocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a unique structural motif that combines a spirocyclic framework with pyridine and ether functionalities, which may contribute to its interactions with biological targets.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| IUPAC Name | (4S,5R)-4-(pyridin-4-ylmethoxymethyl)-6-oxa-9-azaspiro[4.5]decane |
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.3474 g/mol |
| CAS Number | 1422132-99-7 |
The biological activity of cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane is believed to involve its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, influencing various biological pathways. The exact mechanisms remain under investigation, but preliminary studies suggest potential applications in drug development targeting specific diseases.
Anticancer Activity
Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant anticancer properties. For instance, a study on related compounds demonstrated moderate to high inhibition against human liver hepatocellular carcinoma (HepG2), human prostate adenocarcinoma (PC3), and human colorectal carcinoma (HCT116) cell lines. The findings suggest that structural modifications in spirocyclic compounds can enhance their anticancer efficacy .
Interaction with Receptors
Research has shown that azaspiro derivatives can act as antagonists for various receptors, including TRPM8 channels. These interactions can lead to therapeutic effects in conditions such as pain and inflammation . The binding affinity of related compounds for sigma receptors has also been evaluated, indicating potential neuropharmacological applications .
Study 1: Antitumor Activity Evaluation
A study evaluated the anticancer activities of several spirocyclic derivatives, including those structurally similar to cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane. The results showed that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting that the incorporation of specific functional groups could optimize therapeutic outcomes.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on piperidine derivatives, revealing insights into how structural variations affect biological activity. The study highlighted the importance of lipophilicity and functional group positioning in determining receptor binding and inhibition potency .
Q & A
Q. What synthetic routes are commonly employed to prepare cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane, and how are intermediates characterized?
The compound can be synthesized via multicomponent reactions involving spirocyclic precursors and functionalized amines. For example, 2-Oxa-spiro[3.4]octan-1,3-dione derivatives react with pyridinylmethoxy-substituted amines under controlled pH and temperature to form the spirocyclic core. Key intermediates are characterized using melting point analysis, elemental composition (CHN analysis), infrared spectroscopy (IR) for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and UV-Vis spectroscopy to monitor conjugation .
Q. Which spectroscopic techniques are critical for confirming the structure of this spirocyclic compound?
Nuclear magnetic resonance (NMR) is essential for resolving stereochemistry (e.g., cis/trans configurations via coupling constants in -NMR). -NMR identifies sp-hybridized carbons in the spiro core. Mass spectrometry (MS) confirms molecular weight, while IR validates ether (C-O-C, ~1100 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities. X-ray crystallography may resolve ambiguities in ring conformations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cis-isomer during synthesis?
Stereochemical control often requires chiral catalysts or templating agents. For example, using enantiopure amines or adjusting solvent polarity (e.g., DMF vs. THF) can influence ring-closure kinetics. Acidic conditions (pH 4–5) with sodium cyanoborohydride have been shown to enhance selectivity for the cis-configuration by stabilizing transition states through protonation of intermediates .
Q. What methodologies are used to assess the bioactivity of this compound, particularly in kinase inhibition studies?
Kinase inhibition assays (e.g., EGFR/HER2) involve incubating the compound with recombinant enzymes and ATP analogs in 96-well plates. Activity is quantified via fluorescence-based detection of phosphorylated substrates (e.g., ADP-Glo™ assay). Dose-response curves (IC) are generated at concentrations ranging from 1 nM to 10 µM, with controls for non-specific binding. Cross-validation with molecular docking studies (e.g., AutoDock Vina) identifies putative binding interactions with kinase active sites .
Q. How can contradictory data in spirocyclic compound reactivity be resolved?
Discrepancies in reaction outcomes (e.g., variable yields or unexpected byproducts) may arise from trace impurities in starting materials or solvent effects. Systematic factorial design (e.g., varying temperature, solvent, and catalyst load) identifies critical factors. For example, spiro ring-opening side reactions under basic conditions can be mitigated by switching to aprotic solvents like dichloromethane .
Q. What strategies are effective for analyzing the stereochemical stability of the cis-configuration under physiological conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with chiral HPLC (e.g., Chiralpak® columns) monitor epimerization. Computational studies (DFT calculations) assess energy barriers for isomer interconversion. Pharmacokinetic assays in model organisms (e.g., rodents) evaluate in vivo stability via LC-MS/MS quantification of plasma metabolites .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to distinguish overlapping signals in spirocyclic systems .
- Bioassay Optimization : Use Z’-factor statistical validation (>0.5) to ensure robustness in high-throughput kinase screens .
- Synthetic Scalability : Pilot-scale reactions (10–100 g) require inert atmospheres (N/Ar) to prevent oxidation of sensitive intermediates like pyrrolidine carboxamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
